Val-Ala p-Nitroanilide acetate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Ala p-Nitroanilide acetate salt involves the coupling of Valine and Alanine with p-Nitroaniline, followed by acetylation. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The final product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Val-Ala p-Nitroanilide acetate salt primarily undergoes hydrolysis reactions when exposed to proteases. The hydrolysis of the peptide bond releases p-Nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Reagents: Proteases such as trypsin, chymotrypsin, and other serine proteases.
Conditions: Aqueous buffer solutions at physiological pH (around 7.4) and temperatures ranging from 25°C to 37°C.
Major Products
The major product formed from the hydrolysis of this compound is p-Nitroaniline, which is a chromogenic compound that absorbs light at a specific wavelength, allowing for quantitative analysis of protease activity .
Scientific Research Applications
Val-Ala p-Nitroanilide acetate salt is widely used in various fields of scientific research:
Mechanism of Action
Val-Ala p-Nitroanilide acetate salt exerts its effects through the hydrolysis of its peptide bond by proteases. The molecular target is the peptide bond between Valine and Alanine, which is cleaved by the protease, releasing p-Nitroaniline . This reaction can be monitored spectrophotometrically, providing a measure of protease activity .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride
- N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
Uniqueness
Val-Ala p-Nitroanilide acetate salt is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteases. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in biochemical research .
Properties
CAS No. |
108321-94-4 |
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Molecular Formula |
C16H24N4O6 |
Molecular Weight |
368.38 g/mol |
IUPAC Name |
acetic acid;2-amino-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C14H20N4O4.C2H4O2/c1-8(2)12(15)14(20)16-9(3)13(19)17-10-4-6-11(7-5-10)18(21)22;1-2(3)4/h4-9,12H,15H2,1-3H3,(H,16,20)(H,17,19);1H3,(H,3,4) |
InChI Key |
FKCPQOSQHMADPR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |
Origin of Product |
United States |
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